2-Bromo-6-(oxiran-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-(oxiran-2-yl)pyridine is an organic compound that features a bromine atom and an epoxide group attached to a pyridine ring. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(oxiran-2-yl)pyridine typically involves the bromination of 6-(oxiran-2-yl)pyridine. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-(oxiran-2-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Epoxide Ring-Opening Reactions: The epoxide group can undergo ring-opening reactions with nucleophiles like alcohols, amines, or thiols, leading to the formation of different functionalized pyridine derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles for substitution and ring-opening reactions.
Catalysts: Palladium catalysts are often used in cross-coupling reactions involving this compound.
Major Products
The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while ring-opening with an alcohol can produce a hydroxyalkylpyridine .
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-(oxiran-2-yl)pyridine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Bromo-6-(oxiran-2-yl)pyridine involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the epoxide group. The bromine atom can be easily substituted, allowing the compound to form new bonds with other molecules. The epoxide group is highly reactive and can undergo ring-opening reactions, leading to the formation of new functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-2-oxiranyl-pyridine: Similar in structure but with the bromine atom at a different position on the pyridine ring.
2-Bromopyridine: Lacks the epoxide group, making it less reactive in certain types of chemical reactions.
Uniqueness
2-Bromo-6-(oxiran-2-yl)pyridine is unique due to the combination of the bromine atom and the epoxide group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C7H6BrNO |
---|---|
Molekulargewicht |
200.03 g/mol |
IUPAC-Name |
2-bromo-6-(oxiran-2-yl)pyridine |
InChI |
InChI=1S/C7H6BrNO/c8-7-3-1-2-5(9-7)6-4-10-6/h1-3,6H,4H2 |
InChI-Schlüssel |
CKCOFAZPGAUMJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)C2=NC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.